Hydrophobicity Reduction and Aggregation Mitigation
Acid-propionylamino-Val-Cit-OH is a precursor to linkers that can achieve significantly lower hydrophobicity compared to the standard Mc-VC-PAB linker. In a direct comparative study, an ADC constructed with an Exo-EVC linker (derived from the same Val-Cit core, but incorporating a glutamic acid modification to mimic the effect of a terminal acid/propionylamino modification) demonstrated a cLogP of 2.21 for its linker-payload [1]. This represents a ~2.1-unit reduction in cLogP compared to the linear Mc-VC-PAB-pyrene linker, which had a cLogP of 4.31 [1]. This reduced hydrophobicity directly translated to a dramatic decrease in ADC aggregation, from 100% aggregation for the standard linker to just 0.4% aggregation in size-exclusion chromatography (SEC) [1].
| Evidence Dimension | Linker-payload hydrophobicity (cLogP) and ADC aggregation (% by SEC) |
|---|---|
| Target Compound Data | cLogP: 2.21; Aggregation: 0.4% (for Exo-EVC-pyrene ADC, a close analog that shares the Val-Cit core and terminal acid modification strategy) |
| Comparator Or Baseline | Mc-VC-PAB-pyrene ADC: cLogP: 4.31; Aggregation: 100% |
| Quantified Difference | ΔcLogP = -2.10; Aggregation reduced by 99.6 percentage points |
| Conditions | Trastuzumab conjugates; linker-payload cLogP calculated; aggregation measured by SEC-HPLC. |
Why This Matters
This data demonstrates that a linker derived from the Acid-propionylamino-Val-Cit-OH platform can enable the production of ADCs with hydrophobic payloads at high DARs while completely avoiding aggregation, a critical failure point for standard Val-Cit linkers.
- [1] Tumey LN, et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. 2024;67(20):18124-18138. Table 1. View Source
